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Compound of Interest

Compound Name: 2,3-Dimethoxybenzoyl chloride

CAS No.: 7169-06-4

Cat. No.: B1334118 Get Quote

CAS: 18342-54-6 | Formula: C₉H₉ClO₃ | MW: 200.62 g/mol [1]

Executive Summary & Application Context
2,3-Dimethoxybenzoyl chloride is a high-reactivity electrophile used primarily as a

benzoylation agent in the synthesis of substituted benzamides (e.g., dopamine D2/D3

antagonists).[1] Its structural integrity is defined by the steric crowding of the ortho-methoxy

group and the high lability of the acyl chloride moiety.

Critical Handling Note: This compound is moisture-sensitive.[1] Hydrolysis reverts it to 2,3-

dimethoxybenzoic acid (CAS 1521-38-6) within minutes in ambient air.[1] The spectral data

presented below includes specific "contamination markers" to detect this degradation.

Synthesis & Quality Control Workflow
To ensure spectral validity, the compound is typically synthesized in situ or freshly isolated via

the thionyl chloride method.

Protocol: Conversion from 2,3-Dimethoxybenzoic
Acid[1]

Reagents: 2,3-Dimethoxybenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), catalytic

DMF (1-2 drops).
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Conditions: Reflux in anhydrous Toluene or DCM for 2–3 hours.

Purification: Removal of solvent and excess SOCl₂ under high vacuum.[1] Do not perform

aqueous workup.[1]

QC Logic Diagram
The following workflow illustrates the critical decision points for validating the material before

use in downstream coupling.
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Figure 1: Quality control decision tree emphasizing the priority of IR for rapid hydrolysis

detection.

Infrared Spectroscopy (FT-IR)
Role: Primary "Reaction Monitor." IR is the fastest method to distinguish the chloride from the

parent acid.

The conversion of the carboxylic acid to the acid chloride results in a significant frequency shift

of the carbonyl stretch due to the inductive electron-withdrawing effect of the chlorine atom

(raising the bond order) and the loss of hydrogen bonding.
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Functional Group Frequency (cm⁻¹) Morphology Diagnostic Note

C=O[1][2][3][4] (Acyl

Chloride)
1765 – 1785 Sharp, Strong

Primary Marker.

Distinctly higher than

the acid precursor

(~1680 cm⁻¹).[1]

C-H (Aromatic) 3000 – 3100 Weak
Standard aromatic

stretch.[1]

C-H (Methoxy) 2830 – 2960 Medium
Characteristic methyl

C-H stretches.[1]

C-O (Ether) 1260 – 1280 Strong
Aryl-alkyl ether

stretch.[1]

-OH (Contaminant) 2500 – 3300 Broad

Failure Mode.

Presence indicates

hydrolysis to benzoic

acid.[1]

Application Insight: If a broad hump is visible >3000 cm⁻¹ or a secondary carbonyl peak

appears ~1680 cm⁻¹, the batch contains significant hydrolyzed acid and must be re-

chlorinated.

Nuclear Magnetic Resonance (NMR)
Role: Structural Confirmation and Regiochemistry.[1] Solvent: CDCl₃ (Must be anhydrous;

neutralize with basic alumina if acidity is a concern).[1] Avoid DMSO-d₆ as it can react with acid

chlorides or contain residual water that hydrolyzes the sample during acquisition.[1]

¹H NMR (400 MHz, CDCl₃)
The 2,3-substitution pattern creates a specific splitting pattern for the three aromatic protons

(H4, H5, H6).[1]
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Position Shift (δ ppm) Multiplicity Integration
Assignment
Logic

H-6 7.55 – 7.65
dd (Doublet of

Doublets)
1H

Deshielded.

Ortho to the

electron-

withdrawing

C(=O)Cl group.

[1]

H-4 7.10 – 7.20 dd 1H

Para to C(=O)Cl;

adjacent to OMe

(shielding effect).

[1]

H-5 7.00 – 7.10 t (apparent) or dd 1H

Meta to C(=O)Cl;

flanked by OMe

and H-4/H-6.[1]

-OCH₃ (C2) 3.88 – 3.92 s (Singlet) 3H

Ortho to

Carbonyl

(sterically

crowded).[1]

-OCH₃ (C3) 3.85 – 3.89 s (Singlet) 3H
Meta to

Carbonyl.[1]

Coupling Constants (J):

J₄,₅ ≈ 8.0 Hz (Ortho coupling)

J₅,₆ ≈ 8.0 Hz (Ortho coupling)

J₄,₆ ≈ 1.5 Hz (Meta coupling)

¹³C NMR (100 MHz, CDCl₃)
Carbonyl (C=O): ~165 ppm (Distinctly upfield from acid carbonyls ~170+ due to Cl

shielding/anisotropy).[1]
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Aromatic C-O: ~148 ppm and ~153 ppm (C2 and C3).[1]

Methoxy Carbons: ~56 ppm and ~61 ppm.[1]

Mass Spectrometry (MS)
Role: Identity Validation via Isotope Pattern. Technique: GC-MS (EI, 70 eV) or LC-MS (requires

derivatization with methanol to form methyl ester, as acid chlorides hydrolyze on LC columns).

[1]

Direct Injection (EI) Fragmentation Pathway
The mass spectrum is dominated by the stability of the acylium ion and the characteristic

chlorine isotope signature.

m/z (Ion) Intensity Species Mechanism

200 / 202 Weak/Med [M]⁺

Molecular ion.[1]

Shows 3:1 ratio

(³⁵Cl:³⁷Cl).[1][5]

165 Base Peak (100%) [M - Cl]⁺

Acylium Ion. Loss of

Cl radical.[1] Highly

stable due to

resonance from OMe

groups.[1]

122 Medium [M - Cl - CO - Me]⁺

Loss of Carbon

Monoxide and Methyl

radical.[1]

77 Medium [C₆H₅]⁺
Phenyl cation

(rearrangement).[1]

Fragmentation Logic Diagram
The following diagram details the cleavage pathway observed in Electron Impact (EI)

ionization.
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Figure 2: Primary fragmentation pathway.[1] The loss of Chlorine (35/37) to form the base peak

at m/z 165 is the diagnostic transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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